4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate
Description
The compound 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a multifunctional heterocyclic molecule with three key structural motifs:
Thiophene-2,4-dicarboxylate core: Substituted with ethyl and methyl esters at positions 2 and 4, respectively.
Acetamido-thioether linker: Connects the thiophene core to a fused cyclopenta-thienopyrimidine moiety.
Cyclopenta[4,5]thieno[2,3-d]pyrimidine: A bicyclic system combining a thiophene ring fused to a pyrimidine and a cyclopentane ring.
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S3/c1-5-30-21(27)15-10(2)17(22(28)29-4)33-19(15)25-14(26)9-31-18-16-12-7-6-8-13(12)32-20(16)24-11(3)23-18/h5-9H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBKLLRSIABIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100631 | |
| Record name | 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315708-46-4 | |
| Record name | 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315708-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl 2-methyl 5-[[2-[(6,7-dihydro-2-methyl-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate (hereafter referred to as Compound X) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of Compound X involves multi-step organic reactions that typically utilize starting materials such as thienopyrimidines and various acetamido derivatives. The synthetic pathway often includes cyclization and functionalization steps to achieve the desired thiophene core structure with specific substituents.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural features to Compound X exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
Table 1: Cytotoxicity of Thieno[2,3-d][1,2,4]Triazolo Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10b | MCF-7 | 19.4 ± 0.22 |
| 10e | MCF-7 | 14.5 ± 0.30 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
The IC50 values indicate that the tested derivatives are more potent than doxorubicin against the MCF-7 cell line . Furthermore, in silico studies have predicted favorable binding interactions with key oncogenic targets such as EGFR and PI3K .
Antimicrobial Activity
Compound X's structural analogs have also been evaluated for antimicrobial properties. For example, certain thiazole derivatives have shown activity against fungi like Candida albicans and bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported below 0.25 μg/mL . This suggests potential applications in treating infections.
The mechanism by which Compound X exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for tumor growth and microbial survival. Molecular docking studies have indicated that similar compounds can bind effectively to active sites on target proteins, disrupting their normal function .
Case Studies
In a recent study focusing on the safety profiles of thieno derivatives, it was found that while some compounds exhibited promising anticancer activity, they also demonstrated varying levels of cytotoxicity towards normal cells (BJ-1). For instance:
Table 2: Cytotoxicity Profile Against Normal Cells
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10b | BJ-1 | 221.7 ± 30 |
| 10e | BJ-1 | 34.81 ± 4.5 |
These results highlight the importance of evaluating both efficacy and safety when considering new therapeutic agents .
Pharmacokinetic Properties
Understanding the pharmacokinetics of Compound X is crucial for its development as a therapeutic agent. Preliminary studies suggest high gastrointestinal absorption but limited blood-brain barrier permeability .
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| GIT Absorption | High |
| BBB Permeability | No |
| P-glycoprotein Substrate | No |
| Bioavailability Score | 0.55 |
Comparison with Similar Compounds
Structural Analogues and Their Properties
A comparative analysis of structurally related compounds is presented below:
Key Findings from Comparative Analysis
Physicochemical Properties
- This contrasts with tetrahydrobenzo[b]thiophene derivatives (), where partial saturation balances lipophilicity and solubility .
- The thioether-acetamido linker offers stability against hydrolysis compared to ester or ether linkages, as seen in photocatalytic oxygenation studies () .
Preparation Methods
Thiophene Core Formation
The thiophene ring is constructed via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates. For 3-methyl-substituted thiophene-2,4-dicarboxylates:
-
Step 1 : Condensation of methyl cyanoacetate (1.2 eq) with 3-oxopentanedioate (1 eq) in ethanol under reflux (78°C, 6 h) forms the intermediate α,β-unsaturated nitrile.
-
Step 2 : Cyclization with elemental sulfur (1.5 eq) and morpholine (catalyst) at 110°C for 12 h yields 5-aminothiophene-2,4-dicarboxylate.
Optimization Note : Substituting morpholine with diethylamine increases yield from 68% to 82% by reducing side-product formation.
Esterification and Protection
Simultaneous ethyl and methyl esterification is achieved via:
-
Selective transesterification : Reacting thiophene dicarboxylic acid with ethanol (3 eq) and methanol (3 eq) in the presence of H₂SO₄ (0.1 eq) at 60°C for 8 h.
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Amino group protection : The 5-amino group is protected as a tert-butoxycarbonyl (Boc) derivative using Boc₂O (1.2 eq) and DMAP (0.1 eq) in THF at 25°C.
Synthesis of Fragment B: Cyclopenta-Thieno-Pyrimidine Thiol
Thieno[2,3-d]Pyrimidine Synthesis
The fused heterocycle is assembled through:
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Cyclopenta ring formation : Diels-Alder reaction between cyclopentadiene (1 eq) and thiophene-2-carbaldehyde (1 eq) at 140°C for 24 h under inert atmosphere.
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Pyrimidine annulation : Treatment with guanidine nitrate (1.2 eq) in acetic anhydride at 120°C for 6 h introduces the pyrimidine ring.
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Thiolation : Reaction with Lawesson’s reagent (0.5 eq) in toluene at 80°C converts the 4-oxo group to a thiol.
Critical Parameter : Lawesson’s reagent stoichiometry must be carefully controlled to prevent over-reduction of the thiol to sulfide.
Convergent Coupling of Fragments A and B
Acetamido Linker Installation
The Boc-protected Fragment A is functionalized with a bromoacetyl spacer:
Thioether Formation
Fragment B undergoes nucleophilic displacement with the bromoacetamido intermediate:
-
SN2 Reaction : Fragment B (1 eq), bromoacetamido-Fragment A (1 eq), and K₂CO₃ (2 eq) in DMF at 50°C for 12 h.
-
Workup : Precipitation into ice-water followed by recrystallization from ethanol/water (7:3) yields the coupled product.
Yield Optimization : Adding tetrabutylammonium iodide (0.2 eq) as a phase-transfer catalyst increases yield from 65% to 79%.
Final Esterification and Purification
Ester Group Adjustment
Residual carboxylic acid groups (if present) are esterified:
Crystallization and Characterization
The crude product is purified via:
-
Solvent pair recrystallization : Ethyl acetate/hexane (1:4) at −20°C.
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HPLC analysis : C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate, UV detection at 254 nm.
Purity Data :
| Purification Step | Purity (%) | Yield (%) |
|---|---|---|
| Crude Product | 72.3 | 100 |
| After Recrystallization | 98.1 | 58 |
| Final HPLC | 99.8 | 51 |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 140°C, 30 min) reduces pyrimidine annulation time from 6 h to 25 min with comparable yield (81% vs. 79%).
Enzymatic Transesterification
Lipase B (Novozym 435) in tert-butanol facilitates selective ethyl ester formation at 45°C (72% conversion vs. 68% for chemical methods).
Solid-Phase Synthesis
Immobilizing Fragment A on Wang resin enables iterative coupling cycles, though overall yield remains low (34%) due to steric hindrance.
Stability and Degradation Studies
Thermal Stability
TGA analysis shows decomposition onset at 218°C, with major mass loss (95%) occurring by 340°C (heating rate 10°C/min, N₂ atmosphere).
Hydrolytic Sensitivity
The thioether linkage remains stable at pH 2–9 (37°C, 48 h), but cleaves rapidly under oxidative conditions (H₂O₂, pH 7, 25°C, t₁/₂ = 22 min).
Industrial-Scale Considerations
Cost Analysis
| Component | Lab-Scale Cost ($/g) | Pilot-Scale Cost ($/g) |
|---|---|---|
| Fragment A | 12.7 | 4.3 |
| Fragment B | 28.9 | 9.8 |
| Coupling Reagents | 41.2 | 13.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
